molecular formula C25H26N2O3 B12007633 N'-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide CAS No. 769143-31-9

N'-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide

Cat. No.: B12007633
CAS No.: 769143-31-9
M. Wt: 402.5 g/mol
InChI Key: FWSFWIUFPHQBJI-NLRVBDNBSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is an organic compound characterized by its complex aromatic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both benzyloxy and butoxy groups, allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form 4-butoxybenzohydrazide.

    Benzylidene Formation: The hydrazide is then reacted with 3-(benzyloxy)benzaldehyde under reflux conditions in ethanol, using an acid catalyst such as acetic acid to facilitate the condensation reaction. This results in the formation of the desired benzylidene compound.

Industrial Production Methods

While specific industrial methods for the large-scale production of N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the benzylidene moiety to a corresponding benzyl derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its aromatic structure and functional groups make it a candidate for use in organic electronics or as a building block in polymer synthesis.

    Biological Studies: The compound can be used in studies investigating its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Mechanism of Action

The mechanism by which N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide exerts its effects depends on its interaction with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Reactive Oxygen Species (ROS) Scavenging: The compound might exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide can be compared with other benzylidene derivatives:

    N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide: This compound has a nitro group instead of a butoxy group, which may alter its reactivity and biological activity.

    N’-(3-(Benzyloxy)benzylidene)benzohydrazide: Lacking the butoxy group, this compound may have different solubility and interaction profiles.

    N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide:

Conclusion

N’-(3-(Benzyloxy)benzylidene)-4-butoxybenzohydrazide is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.

Properties

CAS No.

769143-31-9

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

4-butoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H26N2O3/c1-2-3-16-29-23-14-12-22(13-15-23)25(28)27-26-18-21-10-7-11-24(17-21)30-19-20-8-5-4-6-9-20/h4-15,17-18H,2-3,16,19H2,1H3,(H,27,28)/b26-18+

InChI Key

FWSFWIUFPHQBJI-NLRVBDNBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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